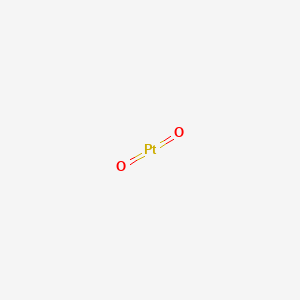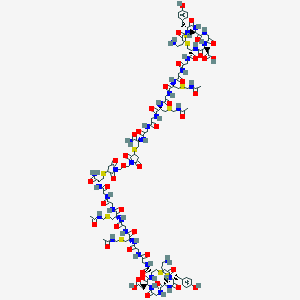
Homocdc-sul
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Homocdc-sul is a chemical compound that has been used in scientific research for many years. It is a synthetic molecule that is used to study the biochemical and physiological effects of certain compounds on living organisms. This compound is a highly complex chemical compound that has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of Homocdc-sul is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in living organisms. This inhibition can lead to changes in the biochemical and physiological processes of the organism, which can be studied to better understand the effects of certain compounds.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects on living organisms. These effects can vary depending on the concentration of the compound, the duration of exposure, and the specific organism being studied. Some of the effects of this compound include changes in gene expression, alterations in protein synthesis, and changes in cellular metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Homocdc-sul in lab experiments is its versatility. It can be used in a wide range of scientific research applications and can provide valuable insights into the biochemical and physiological effects of certain compounds. However, there are also some limitations to using this compound in lab experiments. For example, the compound can be highly toxic to certain organisms and can cause significant damage if not used properly.
Orientations Futures
There are many potential future directions for research involving Homocdc-sul. Some possible areas of research include the development of new drugs and therapies, the study of various diseases and conditions, and the exploration of new biochemical and physiological processes. As technology continues to advance, it is likely that new and innovative uses for this compound will continue to emerge.
Conclusion:
In conclusion, this compound is a highly complex synthetic molecule that has been used in scientific research for many years. It is a versatile compound that can be used in a wide range of research applications and can provide valuable insights into the biochemical and physiological effects of certain compounds. While there are some limitations to using this compound in lab experiments, its potential for future research is vast. As scientists continue to explore the possibilities of this compound, it is likely that new and exciting discoveries will continue to emerge.
Méthodes De Synthèse
Homocdc-sul is a synthetic molecule that is created through a complex chemical synthesis process. The first step in the synthesis process is the creation of a precursor molecule, which is then transformed into this compound through a series of chemical reactions. The synthesis process of this compound is highly complex and requires the use of specialized equipment and techniques.
Applications De Recherche Scientifique
Homocdc-sul is used in scientific research to study the biochemical and physiological effects of certain compounds on living organisms. It is often used in the development of new drugs and therapies, as well as in the study of various diseases and conditions. This compound is a highly versatile compound that can be used in a wide range of scientific research applications.
Propriétés
Numéro CAS |
145523-80-4 |
|---|---|
Formule moléculaire |
C25H44O5S |
Poids moléculaire |
456.7 g/mol |
Nom IUPAC |
(5R)-5-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexane-1-sulfonic acid |
InChI |
InChI=1S/C25H44O5S/c1-16(6-4-5-13-31(28,29)30)19-7-8-20-23-21(10-12-25(19,20)3)24(2)11-9-18(26)14-17(24)15-22(23)27/h16-23,26-27H,4-15H2,1-3H3,(H,28,29,30)/t16-,17+,18-,19-,20+,21+,22-,23+,24+,25-/m1/s1 |
Clé InChI |
IANJIVUFAULQJH-SHUSUIPQSA-N |
SMILES isomérique |
C[C@H](CCCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES |
CC(CCCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
SMILES canonique |
CC(CCCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Synonymes |
3,7-dihydroxy-25-homocholane-25-sulfonate 3alpha,7alpha-dihydroxy-25-homo-5beta-cholane-25-sulfonate homoCDC-sul |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



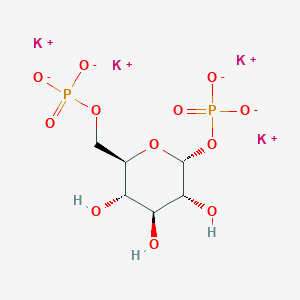


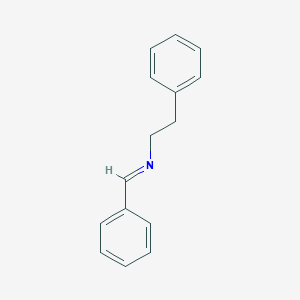
![Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B121209.png)

![4-[4-(4-carboxyphenyl)phenyl]benzoic Acid](/img/structure/B121213.png)

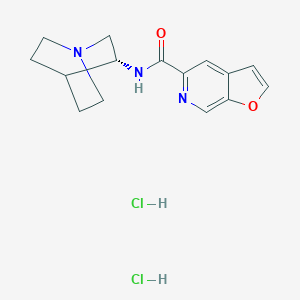
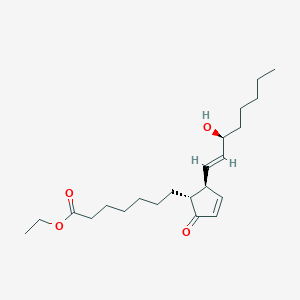
![N-Methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B121217.png)
![2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B121218.png)
